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molecular formula C8H16O2 B042987 Ethyl hexanoate CAS No. 123-66-0

Ethyl hexanoate

Cat. No. B042987
M. Wt: 144.21 g/mol
InChI Key: SHZIWNPUGXLXDT-UHFFFAOYSA-N
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Patent
US04661505

Procedure details

Following the procedure of Example 15, 3.75 g. of ethyl 6-(4-benzylphenyl)-6-bromo-hexanoate and 1.94 g. of 2,4-dihydroxyacetophenone were reacted to provide the intermediate ethyl hexanoate derivative which was then hydrolyzed to provide 0.95 g. of the title product as an oil.
Name
ethyl 6-(4-benzylphenyl)-6-bromo-hexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1C=CC([CH:14](Br)[CH2:15][CH2:16][CH2:17][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])=CC=1)C1C=CC=CC=1.CC(C1C=CC(O)=CC=1O)=O>>[C:19]([O:21][CH2:22][CH3:23])(=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15][CH3:14]

Inputs

Step One
Name
ethyl 6-(4-benzylphenyl)-6-bromo-hexanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=CC=C(C=C1)C(CCCCC(=O)OCC)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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